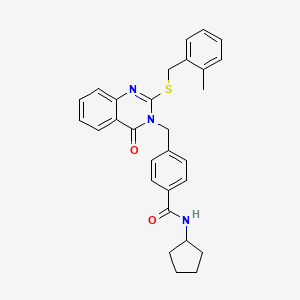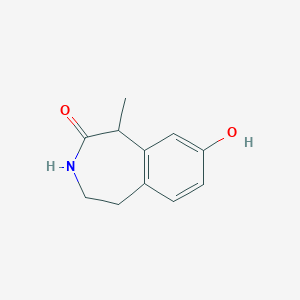![molecular formula C20H18ClN3OS B2850618 2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536715-30-7](/img/structure/B2850618.png)
2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex chemical compound known for its unique structural features and potential applications. It belongs to the pyrimidoindole class of compounds and incorporates both heterocyclic and aromatic structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with the preparation of appropriate starting materials, such as 4-chlorophenylamine and a butylthiol derivative.
Cyclization Reaction: : Through a series of reactions, including cyclization, the core pyrimidoindole structure is formed. This often involves heating the starting materials with a catalyst like phosphoric acid or polyphosphoric acid.
Thiol Addition: : The butylthiol group is then introduced via a nucleophilic substitution reaction. This step generally requires a strong base such as sodium hydride to deprotonate the thiol and activate it for the substitution.
Industrial Production Methods: Scaling up this synthesis for industrial production involves optimization of reaction conditions to increase yield and purity. Large-scale reactors and automated systems are often employed, with careful control of temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, typically resulting in sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: : It may also be reduced using reducing agents such as lithium aluminum hydride, leading to various reduction products including the corresponding alcohols or amines.
Substitution: : The chloro group in the 4-chlorophenyl moiety can be substituted by nucleophiles (e.g., amines, alkoxides), yielding a variety of derivatives.
Oxidation: : Meta-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides, amines, sodium hydride (NaH)
Oxidation: : Sulfoxides, sulfones
Reduction: : Reduced pyrimidoindole derivatives
Substitution: : Various substituted pyrimidoindoles
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: : Used as a ligand in catalytic systems for organic synthesis.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, which is valuable for biochemical studies.
Pharmaceutical Development:
Material Science: : Utilized in the creation of novel materials due to its robust chemical framework.
Wirkmechanismus
The compound exerts its effects through various pathways, depending on its specific application. For enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and activity. In catalysis, it functions as a ligand, forming a complex with the metal center and facilitating the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects:
The combination of butylthio and chlorophenyl groups within the pyrimidoindole framework sets it apart from other compounds.
Its ability to undergo diverse chemical reactions makes it highly versatile.
2-(Methylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
2-(Butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
2-(Butylthio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Each similar compound has subtle differences in substituent groups, affecting their chemical properties and applications.
Hope this breakdown gives you a comprehensive understanding of 2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one!
Eigenschaften
IUPAC Name |
2-butylsulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-2-3-12-26-20-23-17-15-6-4-5-7-16(15)22-18(17)19(25)24(20)14-10-8-13(21)9-11-14/h4-11,22H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBPVZCGKXTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4,5-trimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2850537.png)
![5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2850538.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2850539.png)

![Methyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetate](/img/structure/B2850545.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2850548.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2850550.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2850552.png)



![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/new.no-structure.jpg)

